2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione
Description
Properties
IUPAC Name |
2-amino-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c10-7-11-8-13(9(15)12-7)5-3-1-2-4-6(5)14-8/h1-4H,(H2,10,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFAAQWXKKLVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NC(=NC3=S)N)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione typically involves the reaction of 2-aminobenzoxazole with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst such as zinc oxide nanoparticles and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Key Research Findings and Implications
Structural Determinants of Activity: The benzothiazole moiety enhances anticonvulsant activity, possibly due to improved lipophilicity or sulfur-mediated interactions . Pyridopyrimidine-thiadiazinone hybrids exhibit dual antibacterial/antitumor effects, underscoring the versatility of fused heterocyclic systems .
Gaps in Knowledge: Limited data exist on the biological activity of this compound.
Biological Activity
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core fused with a benzoxazole moiety and a thione functional group. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Various derivatives of triazine compounds have shown promising results in inhibiting cancer cell proliferation.
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Targeting Specific Pathways : It may target pathways involved in tumor growth and metastasis, including the inhibition of focal adhesion kinase (FAK) and other signaling pathways associated with cancer progression.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound and its derivatives. Below are summarized findings from selected research:
| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HEPG2 (liver cancer) | 10.28 | Apoptosis induction |
| Study 2 | MCF-7 (breast cancer) | 0.28 | Inhibition of tubulin polymerization |
| Study 3 | A549 (lung cancer) | 0.52 | Cell cycle arrest at G2/M phase |
Notable Research Findings
- Antiproliferative Activity : In a study by El-Naggar et al., various triazine derivatives were synthesized and evaluated for their antiproliferative activity against HEPG2 cells. The most potent derivative exhibited an IC50 value of 10.28 µg/mL, indicating significant cytotoxicity against liver cancer cells .
- Mechanistic Insights : Another study focused on the interaction between triazine derivatives and tubulin, revealing that certain compounds could inhibit tubulin polymerization effectively. This mechanism was linked to their anticancer activity against MCF-7 and A549 cell lines .
- In Vivo Studies : Animal model studies have demonstrated that these compounds can inhibit tumor growth significantly after administration over a period of time. For example, derivatives tested in Ehrlich Ascites Carcinoma models showed promising results in vivo .
Q & A
Q. Theoretical Integration
- Frontier Molecular Orbital Theory explains reactivity in cycloaddition reactions.
- Crystal Engineering Principles guide predictions of packing motifs and polymorphism .
- Link experimental findings to frameworks like HSAB theory for ligand-metal interaction studies .
What factors influence the hydrolytic or oxidative stability of this compound, and how can degradation pathways be mitigated?
Q. Stability Analysis
- pH-dependent degradation : Conduct accelerated stability studies in buffered solutions (pH 1–13) with HPLC tracking .
- Light/oxygen sensitivity : Use argon-purged reactors or UV-shielded storage.
- Identify degradation products via LC-MS and propose stabilization strategies (e.g., antioxidants, encapsulation) .
How can structure-activity relationships (SAR) be systematically explored for this compound’s biological or catalytic applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
